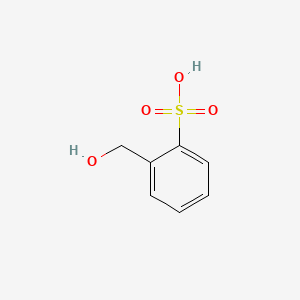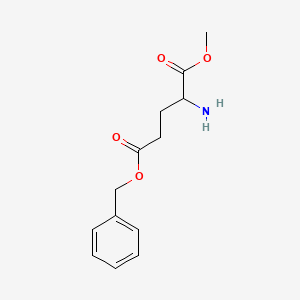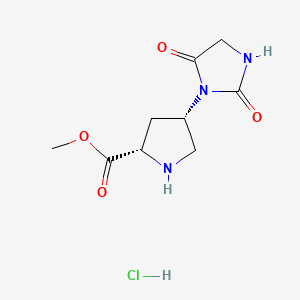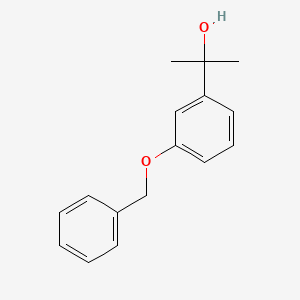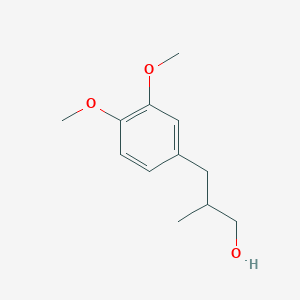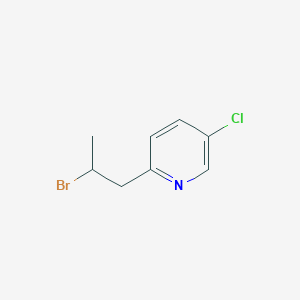
2-(2-Bromopropyl)-5-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromopropyl)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to a propyl group and a chlorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-5-chloropyridine typically involves the bromination of 2-propyl-5-chloropyridine. This can be achieved by reacting 2-propyl-5-chloropyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromopropyl)-5-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives of 2-propyl-5-chloropyridine.
Elimination Reactions: The major product is 2-propyl-5-chloropyridine with a double bond in the propyl chain.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromopropyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromopropyl)-5-chloropyridine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropane: A halogenated hydrocarbon with similar reactivity but lacking the pyridine ring.
5-Chloropyridine: A simpler pyridine derivative with only a chlorine substituent.
2-(2-Bromopropyl)pyridine: A compound similar to 2-(2-Bromopropyl)-5-chloropyridine but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the pyridine ring makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrClN |
|---|---|
Molekulargewicht |
234.52 g/mol |
IUPAC-Name |
2-(2-bromopropyl)-5-chloropyridine |
InChI |
InChI=1S/C8H9BrClN/c1-6(9)4-8-3-2-7(10)5-11-8/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
VCLYJQHMRFBRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)
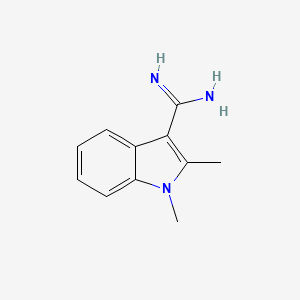


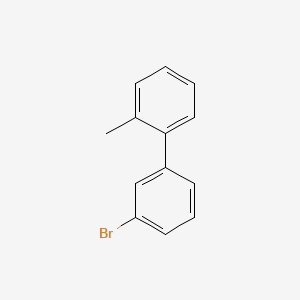
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
